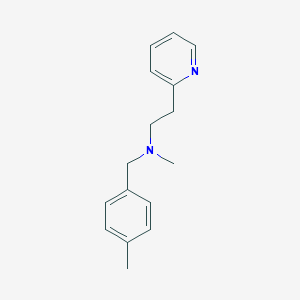
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a ligand that selectively binds to the translocator protein (TSPO) present in the outer mitochondrial membrane of cells. TSPO is involved in the regulation of several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been studied extensively for its potential applications in imaging and therapy.
Wirkmechanismus
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide selectively binds to TSPO, a protein that is upregulated in cells undergoing stress or inflammation. Binding of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide to TSPO results in the activation of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. In addition, 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to improve mitochondrial function and reduce apoptosis in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of cells undergoing stress or inflammation. However, one limitation of using 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is its relatively low affinity for TSPO compared to other ligands. This can result in lower sensitivity in imaging studies.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in imaging and therapy. One potential area of research is the development of more potent TSPO ligands with higher affinity and selectivity. In addition, there is a need to investigate the potential therapeutic applications of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in the treatment of neurodegenerative diseases. Finally, there is a need to investigate the potential use of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in combination with other therapies to improve efficacy.
Synthesemethoden
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide can be synthesized by several methods, including the reaction of 2,6-dichlorobenzoyl chloride with 5-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its use in imaging and therapy. It has been shown to selectively bind to TSPO, making it a potential target for imaging of inflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been investigated for its potential therapeutic applications in the treatment of these diseases.
Eigenschaften
Produktname |
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide |
|---|---|
Molekularformel |
C14H12Cl2N2O |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-6-13(17-8-9)18-14(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
ZVAKHYITHDMBPJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)





![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)